The synthesis of BW 245C involves multiple steps that generally include the formation of the benzofuran structure followed by the introduction of the hydantoin moiety. The synthesis can be summarized as follows:
Specific methodologies can vary, and detailed synthetic routes are documented in specialized chemical literature focusing on synthetic organic chemistry.
The molecular structure of BW 245C can be described by its chemical formula and stereochemistry:
The stereochemistry is critical for its biological activity, with specific configurations at certain carbon centers influencing its interaction with the DP1 receptor.
BW 245C undergoes various chemical reactions that are essential for its biological activity:
The compound's reactions are primarily studied in vitro using isolated tissues or cell lines expressing the DP1 receptor.
The mechanism of action of BW 245C involves its selective binding to the DP1 receptor, which is part of the prostanoid receptor family. Upon binding, BW 245C activates intracellular signaling cascades that lead to:
Relevant data regarding these properties can be found in material safety data sheets (MSDS) provided by suppliers .
BW 245C has several applications in scientific research:
BW 245C (5-(6-carboxyhexyl)-1-(3-cyclohexyl-3-hydroxypropyl)hydantoin) is a potent and selective agonist of the prostanoid DP1 receptor (DP1), a Gs-protein-coupled receptor. Binding studies demonstrate that BW 245C exhibits high affinity for human DP1, with a reported Ki of 0.9 nM for the inhibition of [³H]-PGD2 binding to isolated human platelet membranes [3] [10]. Activation of DP1 by BW 245C triggers Gs-mediated stimulation of adenylyl cyclase, leading to intracellular cyclic adenosine monophosphate (cAMP) accumulation. This cAMP elevation serves as a primary second messenger, modulating downstream effectors like protein kinase A (PKA) [5] [6].
In vivo studies confirm DP1-dependent signaling. For example, BW 245C (0.02–2.0 mg/kg, intraperitoneal) significantly increased cerebral blood flow (CBF) in wild-type mice, an effect absent in DP1−/− mice. This CBF enhancement correlated with reduced brain infarction volume and improved functional outcomes after experimentally induced stroke, underscoring the receptor’s role in cerebrovascular regulation [1] [6]. Similarly, BW 245C (0.3 μmol/L) strengthened endothelial barrier function in human umbilical vein endothelial cells (HUVECs) by increasing transendothelial electrical resistance and reducing permeability—effects mediated via cAMP/PKA/Rac1 signaling [5].
Table 1: Key Signaling Pathways Activated by BW 245C via DP1
Biological System | Signaling Pathway | Functional Outcome |
---|---|---|
Cerebral vasculature (mouse) | cAMP/PKA → CBF elevation | Neuroprotection post-stroke |
HUVECs | cAMP/PKA → Tiam1/Rac1 activation | Enhanced endothelial barrier integrity |
Lung fibroblasts (rat) | cAMP-dependent suppression | Inhibition of TGF-β-induced collagen secretion |
Despite its selectivity, BW 245C exhibits species-dependent cross-reactivity with prostanoid EP receptors (EP2/EP4), which also signal via cAMP. In canine colonic epithelium, BW 245C (1–100 nM) induced dose-dependent increases in short-circuit current—a stimulatory effect resistant to the DP1 antagonist BW A868C but susceptible to EP receptor desensitization [2]. This suggests that BW 245C’s actions in this tissue involve EP receptors rather than DP1.
Binding affinity studies further illuminate this cross-reactivity. While BW 245C’s affinity for mouse DP1 is >7-fold higher than for FP receptors and >40-fold higher than for other prostanoid receptors [6], its affinity for human EP4 is only 330-fold lower than for DP1, and for EP2, 547-fold lower [6] [7]. This relative promiscuity may explain off-target effects in non-rodent models. For instance, in rabbit platelets (a standard DP1 assay system), BW 245C potently inhibited ADP-induced aggregation via DP1, but in canine colonic preparations, its effects aligned pharmacologically with EP receptor activation [2].
Table 2: Receptor Selectivity Profile of BW 245C
Receptor Type | Species | Relative Affinity vs. DP1 | Functional Evidence |
---|---|---|---|
DP1 | Human | 1 (Ki = 0.9 nM) | Platelet aggregation inhibition [3] [10] |
EP2 | Human | 547-fold lower | Canine colon stimulation [2] [7] |
EP4 | Human | 330-fold lower | Canine colon stimulation [2] [7] |
FP | Mouse | 7-fold lower | Absent in neuroprotection studies [6] |
BW 245C robustly elevates intracellular cAMP levels across diverse cell types via DP1 activation. In HEK293 cells stably expressing the human DP receptor, BW 245C stimulated cAMP production with an EC50 of 0.7 nM [3]. Similar potency was observed in Th2 cells and lung fibroblasts, where BW 245C (0.01–1 μM) suppressed TGF-β-induced collagen secretion in a dose-dependent manner—an effect abolished by adenylyl cyclase inhibitors [5].
The kinetics of cAMP induction have functional consequences. In HUVECs, BW 245C (0.3 μmol/L) rapidly increased cAMP within 5 minutes, activating PKA and downstream Rac1 GTPase. This cascade enhanced vascular endothelial cadherin integrity, reducing FITC-dextran permeability [5]. In neuronal contexts, intracerebroventricular administration of BW 245C (10–50 nmol) attenuated NMDA-induced excitotoxicity in mouse striatum by 19.5–39.6%, a neuroprotective effect attributed to cAMP-mediated suppression of pro-apoptotic pathways [6].
Table 3: cAMP Modulation by BW 245C in Cellular Systems
Cell Type | BW 245C Concentration | cAMP Effect | Functional Outcome |
---|---|---|---|
HEK293-hDP | EC50 = 0.7 nM | Rapid accumulation | DP1 receptor validation [3] |
Lung fibroblasts (rat) | 0.01–1 μM | Suppression of TGF-β signaling | Collagen secretion inhibition [5] |
HUVECs | 0.3 μmol/L | PKA/Rac1 activation | Endothelial barrier tightening [5] |
Hippocampal neurons (mouse) | 25 nmol (ICV) | Neuroprotection | 39.6% reduction in NMDA lesions [6] |
BW 245C is a potent inhibitor of platelet aggregation by targeting DP1-mediated pathways. In human platelet membranes, it displaces [³H]-PGD2 binding with a Ki of 0.9 nM [3]. Functionally, BW 245C inhibits ADP-induced aggregation in human platelets with an IC50 of 8.7 nM and collagen-induced aggregation with an IC50 of 9.9 nM [3] [10]. This aligns with its classification as a stable PGD2 mimetic, mimicking prostacyclin’s antiplatelet effects [7].
Species-specific variations exist. In rat platelets, BW 245C’s IC50 for ADP-induced aggregation is 250 nM [10], indicating lower potency. Clinically, intravenous infusion of BW 245C (1–4 ng·kg−1·min−1) in healthy volunteers progressively inhibited ADP- and collagen-induced platelet aggregation. At 150 µg orally, it significantly suppressed collagen responses at 45 and 120 minutes post-dosing and ADP responses at 120 minutes [7]. Notably, these effects occurred without prolonging cutaneous bleeding time, suggesting a favorable safety margin for hemostasis [7].
Mechanistically, BW 245C’s antiplatelet action involves cAMP-dependent suppression of intracellular calcium mobilization and granule secretion. This contrasts with thromboxane A2 inhibitors, highlighting DP1 agonism as a unique anti-thrombotic strategy [3] [9].
Table 4: Antiplatelet Effects of BW 245C Across Species
Species/Model | Aggregation Inducer | BW 245C IC50 | Key Observation |
---|---|---|---|
Human platelets (in vitro) | ADP | 8.7 nM | Dose-dependent inhibition [3] [10] |
Human platelets (in vitro) | Collagen | 9.9 nM | Dose-dependent inhibition [3] |
Rat platelets (in vitro) | ADP | 250 nM | Lower potency vs. human [10] |
Healthy humans (in vivo) | ADP/Collagen | 150 µg (oral) | Inhibition at 45–120 min, no bleeding time change [7] |
Complete List of Compounds Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7